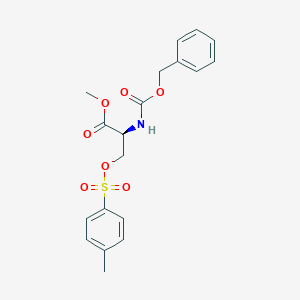
Z-Lys(Ac)-NH2
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Z-Lys(Ac)-NH2: , also known as Nα-(Carbobenzyloxy)-L-lysine acetylamide, is a derivative of lysine, an essential amino acid. This compound is often used in biochemical research, particularly in the study of histone deacetylases (HDACs) and their role in gene expression and regulation.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Z-Lys(Ac)-NH2 typically involves the protection of the amino group of lysine with a carbobenzyloxy (Z) group, followed by acetylation of the ε-amino group. The general steps are as follows:
Protection of the α-amino group: Lysine is reacted with benzyl chloroformate to form Nα-(Carbobenzyloxy)-L-lysine.
Acetylation of the ε-amino group: The protected lysine is then acetylated using acetic anhydride in the presence of a base such as pyridine.
Formation of the amide: The final step involves converting the carboxyl group to an amide using ammonia or an amine source.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing automated peptide synthesizers and optimized reaction conditions to ensure high yield and purity.
化学反应分析
Types of Reactions:
Hydrolysis: Z-Lys(Ac)-NH2 can undergo hydrolysis under acidic or basic conditions, leading to the removal of the acetyl and carbobenzyloxy groups.
Deacetylation: The acetyl group can be removed by histone deacetylases, reverting the compound to its non-acetylated form.
Substitution Reactions: The ε-amino group can participate in substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Hydrolysis: Hydrochloric acid or sodium hydroxide.
Deacetylation: Histone deacetylases in a buffered solution.
Substitution: Various electrophiles in the presence of a base.
Major Products:
Hydrolysis: L-lysine and benzyl alcohol.
Deacetylation: Nα-(Carbobenzyloxy)-L-lysine.
Substitution: Various lysine derivatives depending on the electrophile used.
科学研究应用
Chemistry: Z-Lys(Ac)-NH2 is used as a substrate in the study of histone deacetylases, providing insights into the mechanisms of enzyme action and inhibition.
Biology: In biological research, this compound helps in understanding the role of lysine acetylation in protein function and gene regulation.
Medicine: this compound is used in the development of HDAC inhibitors, which have therapeutic potential in treating cancer and other diseases.
Industry: In the pharmaceutical industry, this compound is used in the synthesis of peptide-based drugs and as a research tool for drug discovery.
作用机制
Z-Lys(Ac)-NH2 exerts its effects primarily through its interaction with histone deacetylases. The acetyl group on the ε-amino group of lysine is removed by HDACs, leading to changes in chromatin structure and gene expression. This deacetylation process is crucial for regulating various cellular processes, including transcription, cell cycle progression, and apoptosis.
相似化合物的比较
- Nα-(Carbobenzyloxy)-L-lysine (Z-Lys-OH)
- Nα-(Carbobenzyloxy)-L-lysine methyl ester (Z-Lys-OMe)
- Nα-(Carbobenzyloxy)-L-lysine benzyl ester (Z-Lys-OBzl)
Uniqueness: Z-Lys(Ac)-NH2 is unique due to its acetylated ε-amino group, which makes it a valuable tool for studying the role of lysine acetylation in biological processes. Unlike its non-acetylated counterparts, this compound can be used to investigate the specific effects of acetylation on protein function and gene regulation.
属性
IUPAC Name |
benzyl N-[1-[(1-amino-1-oxopentan-2-yl)amino]-1-oxopropan-2-yl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4/c1-3-7-13(14(17)20)19-15(21)11(2)18-16(22)23-10-12-8-5-4-6-9-12/h4-6,8-9,11,13H,3,7,10H2,1-2H3,(H2,17,20)(H,18,22)(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBLGPPBCDDOBNI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C(=O)N)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40304059 |
Source


|
| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
321.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
218938-54-6 |
Source


|
| Record name | Z-Nepsilon-acetyl-L-Lysine amide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40304059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














